Benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
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Overview
Description
Benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a benzoic acid moiety linked to a quinazolinone structure through a phenylmethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is then functionalized with a chlorophenyl group. The final step involves the condensation of the functionalized quinazolinone with benzoic acid hydrazide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
Benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone
- Indole derivatives with quinazolinone moieties
Uniqueness
What sets benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential for targeted interactions in biological systems, making it a valuable compound for research and development .
Properties
CAS No. |
132785-09-2 |
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Molecular Formula |
C28H19ClN4O2 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
N-[(E)-[4-[2-(2-chlorophenyl)-4-oxoquinazolin-3-yl]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H19ClN4O2/c29-24-12-6-4-10-22(24)26-31-25-13-7-5-11-23(25)28(35)33(26)21-16-14-19(15-17-21)18-30-32-27(34)20-8-2-1-3-9-20/h1-18H,(H,32,34)/b30-18+ |
InChI Key |
LIABSFGCZACZDP-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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